molecular formula C12H16ClN3O5S B2956396 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide CAS No. 898654-44-9

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide

Cat. No.: B2956396
CAS No.: 898654-44-9
M. Wt: 349.79
InChI Key: PFVLZMIGUSEHBA-UHFFFAOYSA-N
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Description

This compound is likely to be an aromatic compound containing a morpholine ring and a benzene ring linked to each other . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The benzene ring is a six-membered ring with six carbon atoms and is aromatic .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of electron density around the nitrogen and oxygen atoms in the morpholine ring, and the benzene ring would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it is reacted. The morpholine ring might be involved in reactions with electrophiles, and the benzene ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Sulfonamides, including those derived from morpholinoaniline, have been synthesized and evaluated for their antimicrobial potency. For instance, a series of new sulfonamides were synthesized from 3-fluoro-4-morpholinoaniline, a precursor compound, and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these compounds as antifungal agents compared to their carbamate counterparts (Janakiramudu et al., 2017).

Pro-Apoptotic Effects in Cancer Cells

Another research focus is the pro-apoptotic effects of sulfonamide derivatives on cancer cells. Specific compounds bearing the sulfonamide fragment were synthesized and shown to reduce cell proliferation in various cancer cell lines, including hepatocellular, breast, and colon cancer, through the activation of pro-apoptotic genes and phosphorylation pathways (Cumaoğlu et al., 2015).

Chemical Synthesis and Reactivity

The synthesis of derivatives and their chemical reactivity also form a part of the research on these compounds. For example, various sulfonamido derivatives were prepared through reactions involving morpholine, demonstrating diverse chemical reactivity and synthesis pathways (Catsoulacos & Camoutsis, 1980).

Molecular Docking and Enzyme Inhibition

Molecular docking studies have been conducted to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes. These studies help predict the affinity and orientation of the compounds at the active sites of enzymes, providing insights into their potential as enzyme inhibitors or drug candidates (Janakiramudu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in the field of medicinal chemistry, given the biological activity of many morpholine derivatives .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with multiple receptors , suggesting a broad-spectrum biological activity.

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing various biological activities .

Biochemical Pathways

Based on the broad biological activity of similar compounds , it can be inferred that multiple pathways could be affected, leading to downstream effects on cellular processes.

Result of Action

Given the potential broad-spectrum biological activity of similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylethyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O5S/c13-11-2-1-10(16(17)18)9-12(11)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVLZMIGUSEHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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